4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide
Description
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Properties
IUPAC Name |
4-chloro-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-2-11-21-15-6-4-3-5-14(15)19-17(21)20-16(22)12-7-9-13(18)10-8-12/h2-10H,1,11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDZDPALWZYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzoyl chloride and 1-(prop-2-en-1-yl)-1H-benzimidazole.
Reaction Conditions: The reaction between 4-chlorobenzoyl chloride and 1-(prop-2-en-1-yl)-1H-benzimidazole is carried out in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
4-chloro-N-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]benzamide can be compared with other benzimidazole derivatives, such as:
2-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: This compound has a similar structure but contains a pyridine ring instead of a benzimidazole ring.
4-chloro-N-[(Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide: This derivative has a different substituent on the benzimidazole ring, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
